1,3-Propanediol-2-13C

Catalog No.
S1913406
CAS No.
285138-84-3
M.F
C3H8O2
M. Wt
77.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanediol-2-13C

CAS Number

285138-84-3

Product Name

1,3-Propanediol-2-13C

IUPAC Name

(213C)propane-1,3-diol

Molecular Formula

C3H8O2

Molecular Weight

77.09 g/mol

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1+1

InChI Key

YPFDHNVEDLHUCE-OUBTZVSYSA-N

SMILES

C(CO)CO

Canonical SMILES

C(CO)CO

Isomeric SMILES

C([13CH2]CO)O

1,3-Propanediol-2-13C is a stable isotopic variant of 1,3-propanediol, where the carbon atom at position 2 is labeled with the carbon-13 isotope. This compound has the chemical formula C₃H₈O₂ and is classified as a diol due to the presence of two hydroxyl (-OH) groups. It appears as a colorless, viscous liquid that is miscible with water, making it a valuable solvent in various industrial applications. The compound is primarily utilized as a building block in the production of polymers, particularly polytrimethylene terephthalate, which is used in textiles and other materials .

, including:

  • Hydrogenolysis: This reaction involves the conversion of glycerol to 1,3-propanediol through selective hydrogenolysis. The process typically requires specific catalysts to enhance selectivity and yield .
  • Hydration of Acrolein: One traditional method for producing 1,3-propanediol involves the hydration of acrolein. This process can lead to various by-products if not carefully controlled .
  • Biotechnological Conversion: Microorganisms such as Clostridium diolis can convert glycerol into 1,3-propanediol through fermentation processes. This method is considered more sustainable compared to traditional chemical synthesis .

1,3-Propanediol exhibits low toxicity and does not pose significant hazards when inhaled. It has been studied for its potential effects on various biological systems. For instance, it may influence gut microbiota and intestinal stem cell regulation, contributing to intestinal homeostasis . Furthermore, its low toxicity profile makes it suitable for use in cosmetic formulations and food products .

1,3-Propanediol can be synthesized through several methods:

  • Chemical Synthesis:
    • Hydration of Acrolein: This method involves adding water to acrolein under controlled conditions.
    • Hydroformylation of Ethylene Oxide: Ethylene oxide can be hydroformylated to produce 3-hydroxypropionaldehyde, which is subsequently hydrogenated to yield 1,3-propanediol .
  • Biotechnological Methods:
    • Fermentation: Using genetically modified strains of Escherichia coli or other microorganisms to convert glucose or glycerol into 1,3-propanediol. This method is noted for its lower energy consumption compared to traditional routes .

1,3-Propanediol has diverse applications across various industries:

  • Polymer Production: It serves as a key ingredient in producing polytrimethylene terephthalate and other polymers used in textiles and packaging .
  • Solvent and Intermediate: The compound is utilized as a solvent in adhesives, coatings, and cosmetics due to its excellent solubility properties .
  • Antifreeze Agent: It can be formulated into antifreeze products due to its low freezing point and high boiling point characteristics .

Research on the interactions of 1,3-propanediol with biological systems indicates that it may affect metabolic pathways involving short-chain fatty acids and other metabolites. Studies utilizing carbon-13 nuclear magnetic resonance spectroscopy have helped elucidate these interactions by tracking metabolic changes in organisms exposed to this compound . Additionally, its role as a non-toxic solvent makes it an attractive candidate for further pharmacological studies.

Several compounds are chemically similar to 1,3-propanediol. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
1,2-PropanediolC₃H₈O₂Has hydroxyl groups at positions 1 and 2; used widely in food and pharmaceuticals.
Ethylene GlycolC₂H₆O₂Commonly used as an antifreeze; higher toxicity compared to 1,3-propanediol.
GlycerolC₃H₈O₃A triol with three hydroxyl groups; used extensively in food and pharmaceutical industries.

The uniqueness of 1,3-propanediol lies in its specific structure that allows for distinct chemical reactivity and lower toxicity compared to its counterparts like ethylene glycol.

XLogP3

-1

Wikipedia

(2-~13~C)Propane-1,3-diol

Dates

Modify: 2023-08-16

Explore Compound Types